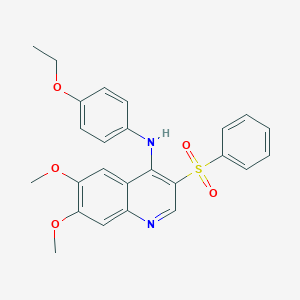

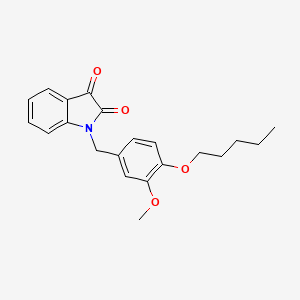

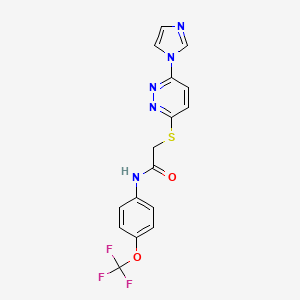

N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine” is a complex organic compound. It contains a quinoline backbone, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline is an essential segment of both natural and synthetic compounds .

Synthesis Analysis

The synthesis of quinoline derivatives has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Scientific Research Applications

Synthesis and Derivatives

N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine serves as a precursor in the synthesis of various biologically active compounds. The molecule has been involved in the preparation of metabolites and derivatives that exhibit significant pharmacological properties. For example, its derivatives have been evaluated for their anti-proliferation activities, particularly as FGF-R2 autophosphorylation inhibitors, showing potential in cancer treatment due to their ability to inhibit tumor growth when orally administered (Shimizu et al., 2004). Additionally, modifications to its structure have led to improvements in solubility and metabolic stability, enhancing its therapeutic potential.

Chemical Synthesis and Reactivity

The compound's reactivity has been explored in various chemical syntheses, demonstrating its versatility in organic chemistry. For instance, its utilization in the synthesis of quinolin-4-yl substituted malonates and related compounds underlines its applicability in constructing complex molecules (Stadlbauer et al., 2006). This highlights the compound's role in generating novel chemical entities with potential applications in various scientific and therapeutic fields.

Antibacterial Activity

Furthermore, the modification and synthesis of quinoxaline sulfonamides derived from this compound have shown promising antibacterial activities. This demonstrates the compound's potential as a starting point for the development of new antimicrobial agents, addressing the ongoing need for novel antibiotics to combat resistant bacterial strains (Alavi et al., 2017).

Antimicrobial and Apoptosis-Inducing Properties

The compound and its derivatives have also been implicated in the green synthesis of quinoxalines with noted antibacterial activity, signifying its importance in discovering new antimicrobial compounds. Additionally, derivatives have been identified as potent inducers of apoptosis, a property valuable in cancer research for its potential to selectively target and kill cancer cells (Zhang et al., 2008).

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S/c1-4-32-18-12-10-17(11-13-18)27-25-20-14-22(30-2)23(31-3)15-21(20)26-16-24(25)33(28,29)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDJZEVFXKQJBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2716227.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2716228.png)

![3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2716236.png)

![8-Bromo-5-chloroimidazo[1,5-a]pyridine](/img/structure/B2716238.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2716240.png)